molecular formula C18H21NO5S B14896399 6-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14896399
M. Wt: 363.4 g/mol
InChI Key: NUUBFQMTRMAPEL-UHFFFAOYSA-N
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Description

4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-5,6-dihydro-, 3-ethyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-5,6-dihydro-, 3-ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This is followed by further functionalization steps to introduce the cyclohexenyl and ethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-5,6-dihydro-, 3-ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-5,6-dihydro-, 3-ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-5,6-dihydro-, 3-ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

    Cyclopenta[b]thiophene: A related compound with a similar core structure but different functional groups.

    2-Amino-4H-cyclopenta[b]thiophene: Another derivative with potential biological activities.

Uniqueness

4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-5,6-dihydro-, 3-ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

6-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H21NO5S/c1-2-24-18(23)14-12-8-5-9-13(12)25-16(14)19-15(20)10-6-3-4-7-11(10)17(21)22/h3-4,10-11H,2,5-9H2,1H3,(H,19,20)(H,21,22)

InChI Key

NUUBFQMTRMAPEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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